2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone
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Overview
Description
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone is a synthetic organic compound that features a piperazine ring substituted with an acetyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation of Piperazine: Piperazine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The acetylated piperazine is then coupled with the indole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group of the acetyl moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can take place at the piperazine ring, where nucleophiles replace the acetyl group under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF (dimethylformamide), potassium carbonate in acetone.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies with proteins, helping to elucidate the mechanisms of protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting neurological disorders, cancer, or infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-acetylpiperazin-1-yl)-1-(1H-indol-3-yl)ethanone: Similar structure but lacks the methyl group on the indole ring.
1-(2-methyl-1H-indol-3-yl)-2-(piperazin-1-yl)ethanone: Similar structure but lacks the acetyl group on the piperazine ring.
2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone: Similar structure but has a benzyl group instead of an acetyl group on the piperazine ring.
Uniqueness
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone is unique due to the presence of both an acetylated piperazine ring and a methyl-substituted indole moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-17(14-5-3-4-6-15(14)18-12)16(22)11-19-7-9-20(10-8-19)13(2)21/h3-6,18H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVRFLGUHVIEOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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